2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b
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Overview
Description
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family. It is characterized by its unique structure, which includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] typically involves the Stille coupling reaction. This reaction is carried out between a dibromo-dithienosilole and trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silole derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Scientific Research Applications
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential use in biological imaging and as biosensors.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Mechanism of Action
The mechanism of action of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] involves its interaction with molecular targets through its silole and dithiophene moieties. These interactions can lead to changes in the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include charge transfer and energy transfer processes, which are crucial for its function in organic electronics .
Comparison with Similar Compounds
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] can be compared with other similar compounds, such as:
- 4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]silole
- 4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene
These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of trimethylstannyl and octyl groups in this compound] provides it with distinct advantages in terms of stability and performance in electronic applications .
Biological Activity
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family, characterized by its unique structure that includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound has garnered interest due to its potential applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .
- Molecular Formula : C30H54S2SiSn2
- Molecular Weight : 744.39 g/mol
- CAS Number : 1160106-15-9
- Structure : The compound features a silole core that contributes to its electronic properties, making it suitable for various applications in electronic devices .
The biological activity of this compound] primarily involves its interactions at the molecular level. Its silole and dithiophene moieties facilitate charge transfer and energy transfer processes. These interactions are crucial for its function in organic electronics and may also influence its biological behavior .
1. Organic Electronics
The compound is widely studied for its role in:
- Organic Photovoltaics : Its ability to facilitate charge separation and transport makes it an excellent candidate for enhancing the efficiency of solar cells.
- OLEDs : The electronic properties of the compound allow it to be used as an emissive layer in OLEDs, contributing to improved light emission and device performance .
2. Biological Imaging and Biosensors
Research indicates that derivatives of this compound may be utilized in biological imaging techniques. The unique electronic properties can be harnessed to develop sensitive biosensors capable of detecting specific biomolecules or environmental changes .
3. Drug Delivery Systems
There is ongoing research exploring the potential of this compound as a drug delivery agent. Its structural characteristics may allow for the development of carriers that can effectively transport therapeutic agents to targeted sites within biological systems .
Case Study 1: Organic Photovoltaic Performance
A study investigated the use of this compound] in OPVs. The results indicated that devices incorporating this compound exhibited a significant increase in power conversion efficiency compared to devices using conventional materials. The enhanced performance was attributed to improved charge mobility and reduced recombination losses .
Case Study 2: Biosensor Development
In another study, researchers developed a biosensor using a derivative of this compound that demonstrated high sensitivity towards glucose detection. The sensor's response time was rapid, and it showed potential for real-time monitoring applications in clinical settings .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Applications |
---|---|---|---|
4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]silole | C30H54S2SiSn2 | 744.39 g/mol | Organic photovoltaics |
4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene | C30H54S2Si | 738.39 g/mol | OLEDs |
This table illustrates how this compound] compares with similar compounds in terms of molecular structure and application areas.
Properties
Molecular Formula |
C30H54S2SiSn2 |
---|---|
Molecular Weight |
744.4 g/mol |
IUPAC Name |
(7,7-dioctyl-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane |
InChI |
InChI=1S/C24H36S2Si.6CH3.2Sn/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24;;;;;;;;/h15-16H,3-14,19-20H2,1-2H3;6*1H3;; |
InChI Key |
SUWOIAAVEUXBTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CCCCCCCC |
Origin of Product |
United States |
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